molecular formula C16H30OS B14342539 2-(Undecylsulfanyl)cyclopentan-1-one CAS No. 93359-73-0

2-(Undecylsulfanyl)cyclopentan-1-one

Cat. No.: B14342539
CAS No.: 93359-73-0
M. Wt: 270.5 g/mol
InChI Key: MDGMCBDJFAMJPD-UHFFFAOYSA-N
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Description

2-(Undecylsulfanyl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with an undecylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Undecylsulfanyl)cyclopentan-1-one typically involves the introduction of an undecylsulfanyl group to a cyclopentanone ring. One common method is the nucleophilic substitution reaction where an undecylthiol reacts with a cyclopentanone derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Undecylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary alcohols.

    Substitution: Compounds with different substituents replacing the sulfanyl group.

Scientific Research Applications

2-(Undecylsulfanyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Undecylsulfanyl)cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The sulfanyl group can form interactions with various biological molecules, while the cyclopentanone ring can participate in different chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the undecylsulfanyl group.

    2-Cyclopentenone: A similar compound with an unsaturated ring.

    Cyclohexanone: A six-membered ring analog.

Uniqueness

2-(Undecylsulfanyl)cyclopentan-1-one is unique due to the presence of the long undecylsulfanyl chain, which imparts distinct physical and chemical properties compared to its analogs

Properties

CAS No.

93359-73-0

Molecular Formula

C16H30OS

Molecular Weight

270.5 g/mol

IUPAC Name

2-undecylsulfanylcyclopentan-1-one

InChI

InChI=1S/C16H30OS/c1-2-3-4-5-6-7-8-9-10-14-18-16-13-11-12-15(16)17/h16H,2-14H2,1H3

InChI Key

MDGMCBDJFAMJPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCSC1CCCC1=O

Origin of Product

United States

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